molecular formula C11H12ClN3O B12104259 6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one

6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one

Cat. No.: B12104259
M. Wt: 237.68 g/mol
InChI Key: QXBNPVQAFZSWQV-UHFFFAOYSA-N
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Description

6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique spiro structure, which involves a piperidine ring fused to a pyrrolo[3,2-c]pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with a pyrrolo[3,2-c]pyridine precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.

Scientific Research Applications

6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
  • Tert-butyl 6’-chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate

Uniqueness

6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6’ position further enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.

Biological Activity

6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one is a complex organic compound notable for its unique spiro structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer specific biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H22ClN3O2C_{16}H_{22}ClN_3O_2 with a molecular weight of approximately 323.82 g/mol. The presence of a chlorine atom at the 6' position enhances its reactivity and potential for further functionalization.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may modulate the activity of enzymes and receptors involved in critical biochemical pathways. Understanding these interactions is essential for elucidating its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There are indications that the compound may inhibit the proliferation of certain cancer cell lines. This activity could be linked to its ability to interfere with cell cycle regulation or induce apoptosis.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating a promising profile for further development.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that this compound reduced cell viability in a dose-dependent manner. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.
  • Neuroprotection : Research involving neuronal cell cultures exposed to neurotoxic agents revealed that treatment with this compound significantly reduced cell death and preserved neuronal function. This effect was associated with decreased levels of reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-oneLacks spiro structureModerate antimicrobial activity
Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylateDifferent substituents at carboxylate positionEnhanced anticancer properties

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

6-chlorospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-2-one

InChI

InChI=1S/C11H12ClN3O/c12-9-5-8-7(6-14-9)11(10(16)15-8)1-3-13-4-2-11/h5-6,13H,1-4H2,(H,15,16)

InChI Key

QXBNPVQAFZSWQV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CN=C(C=C3NC2=O)Cl

Origin of Product

United States

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